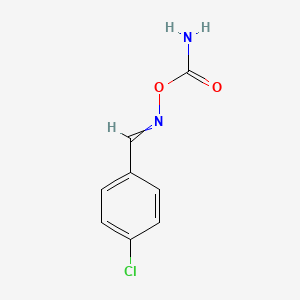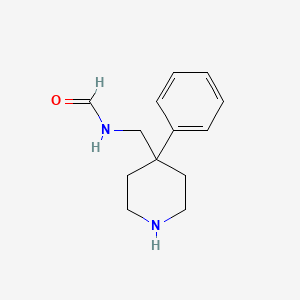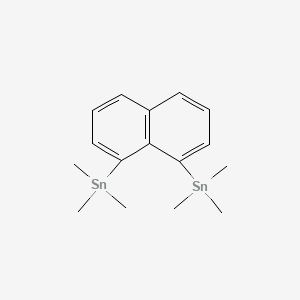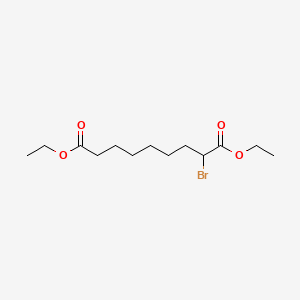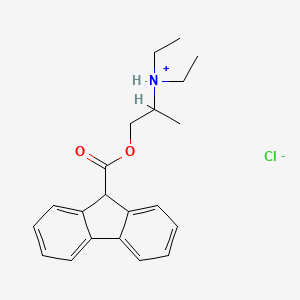
Sulfuric acid, monohexyl ester, magnesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid, monohexyl ester, magnesium salt is a chemical compound that belongs to the class of esters. It is formed by the esterification of sulfuric acid with hexanol, followed by the neutralization with magnesium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid, monohexyl ester, magnesium salt involves a two-step process:
Esterification: Sulfuric acid reacts with hexanol to form sulfuric acid, monohexyl ester. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion.
Neutralization: The resulting ester is then neutralized with magnesium hydroxide or magnesium carbonate to form the magnesium salt. This step is usually performed in an aqueous medium to facilitate the formation of the salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The esterification is carried out in large reactors with efficient mixing and temperature control. The neutralization step is performed in continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid, monohexyl ester, magnesium salt undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding hexanol and sulfuric acid.
Oxidation: The hexyl group can be oxidized to form various oxidation products, depending on the conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction. Acidic hydrolysis yields sulfuric acid and hexanol, while basic hydrolysis yields magnesium sulfate and hexanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the hexyl group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions to form substituted products.
Major Products Formed
Hydrolysis: Hexanol and sulfuric acid (acidic conditions) or magnesium sulfate and hexanol (basic conditions).
Oxidation: Various oxidation products depending on the oxidizing agent and conditions.
Substitution: Substituted esters or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid, monohexyl ester, magnesium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sulfuric acid, monohexyl ester, magnesium salt involves its ability to interact with various molecular targets. The ester group can undergo hydrolysis, releasing hexanol and sulfuric acid, which can then participate in further chemical reactions. The magnesium ion can act as a Lewis acid, facilitating various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Sulfuric acid, monohexyl ester, magnesium salt can be compared with other similar compounds such as:
Sulfuric acid, monoethyl ester, magnesium salt: Similar ester but with an ethyl group instead of a hexyl group.
Sulfuric acid, monobutyl ester, magnesium salt: Similar ester but with a butyl group instead of a hexyl group.
Sulfuric acid, monopropyl ester, magnesium salt: Similar ester but with a propyl group instead of a hexyl group.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties. The hexyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Eigenschaften
CAS-Nummer |
72018-27-0 |
|---|---|
Molekularformel |
C12H26MgO8S2 |
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
magnesium;hexyl sulfate |
InChI |
InChI=1S/2C6H14O4S.Mg/c2*1-2-3-4-5-6-10-11(7,8)9;/h2*2-6H2,1H3,(H,7,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
HSNZBQFMWAGXCG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCOS(=O)(=O)[O-].CCCCCCOS(=O)(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


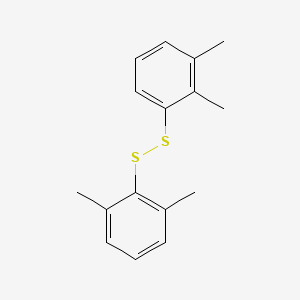

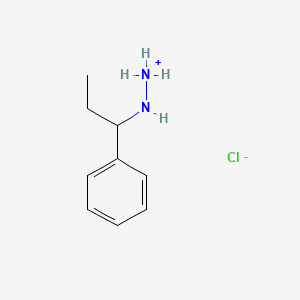
![2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B13777609.png)
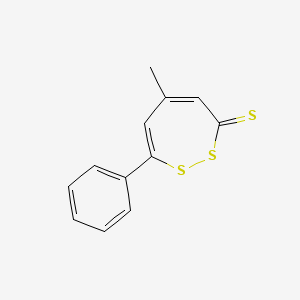
![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chromium(2+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B13777614.png)
![2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13777615.png)
